molecular formula C24H23FN4O2 B2748412 1-ethyl-6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 1111158-08-7

1-ethyl-6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2748412
CAS No.: 1111158-08-7
M. Wt: 418.472
InChI Key: MDDORLVUWCYNEY-UHFFFAOYSA-N
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Description

1-ethyl-6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinolone class of molecules. This compound is characterized by its complex structure, which includes a quinolone core, a piperidine ring, and an oxadiazole moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the Quinolone Core: The quinolone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-keto ester under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using piperidine and an appropriate leaving group on the quinolone core.

    Formation of the Oxadiazole Moiety: The oxadiazole ring can be synthesized through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, efficient purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinolone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the quinolone core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the quinolone core or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone N-oxides, while reduction may produce dihydroquinolone derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.

    Industry: The compound may find applications in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-ethyl-6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. For example:

    Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death.

    Anticancer Activity: It may interfere with cellular signaling pathways, induce apoptosis, or inhibit cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinolin-4-one: Lacks the piperidine ring but shares the quinolone and oxadiazole moieties.

    1-ethyl-6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(morpholin-1-yl)-1,4-dihydroquinolin-4-one: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

1-ethyl-6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-ethyl-6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-piperidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O2/c1-2-28-15-18(24-26-23(27-31-24)16-9-5-3-6-10-16)22(30)17-13-19(25)21(14-20(17)28)29-11-7-4-8-12-29/h3,5-6,9-10,13-15H,2,4,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDORLVUWCYNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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